molecular formula C14H14ClN3 B2439859 2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2472672-02-7

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2439859
CAS No.: 2472672-02-7
M. Wt: 259.74
InChI Key: NJELDRMZDIKOFU-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Properties

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.ClH/c1-10-6-2-3-7-11(10)13-14(15)17-9-5-4-8-12(17)16-13;/h2-9H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJELDRMZDIKOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction, which allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These methods are designed to maximize yield and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Overview

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its structural versatility and pharmacological significance.

Pharmacological Activities

The pharmacological profile of this compound includes a variety of biological activities:

Biological ActivityDescription
Anticancer Exhibits potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
Anticonvulsant Demonstrates efficacy in seizure models, indicating potential for treating epilepsy.
Antimicrobial Shows activity against various bacterial and fungal strains.
Anti-inflammatory Reduces inflammation in animal models, suggesting therapeutic applications in inflammatory diseases.
Analgesic Provides pain relief in preclinical studies.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of imidazo[1,2-a]pyridines has revealed that modifications to the nitrogen-containing heterocyclic ring can significantly influence their biological activity. For instance, specific substituents at the 6-position of the imidazopyridine ring have been linked to enhanced anticancer properties.

Anticancer Activity

A study published in Cancer Letters demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The compound induced apoptosis through the activation of caspase pathways.

Anticonvulsant Effects

In a preclinical model using pentylenetetrazole-induced seizures in mice, administration of the compound resulted in a dose-dependent reduction in seizure frequency and duration. This suggests that it may act as a modulator of AMPA receptors.

Antimicrobial Properties

Recent investigations into the antimicrobial effects of various imidazopyridine derivatives found that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Synthesis and Preparation

The synthesis of this compound has been explored through various methods. One notable approach involves the reaction of 2-methylphenyl derivatives with appropriate precursors under controlled conditions to yield high-purity products suitable for pharmacological testing.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-MET kinases, which are involved in carcinogenesis . Additionally, it exhibits antibacterial activity by targeting bacterial cell walls and disrupting their integrity .

Biological Activity

2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride (CAS: 2472672-02-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C14H14ClN3
  • Molecular Weight : 259.74 g/mol
  • IUPAC Name : 2-(o-tolyl)imidazo[1,2-a]pyridin-3-amine hydrochloride

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a range of biological activities such as:

  • Anticancer : Demonstrated significant cytotoxicity against various cancer cell lines.
  • Antimicrobial : Exhibited broad-spectrum antibacterial and antifungal properties.
  • Anti-inflammatory : Showed potential in reducing inflammation in experimental models.
  • Anticonvulsant : Indicated effectiveness in seizure models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to this compound have shown IC50 values in the nanomolar range against various tumor cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (Breast Cancer)0.87–12.91
ZolpidemVarious<0.5
AlpidemVarious<1.0

Antimicrobial Activity

The compound has shown promising results against both bacterial and fungal strains. In vitro studies revealed significant inhibition of growth for several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Anti-inflammatory Effects

Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models. This suggests potential therapeutic applications for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural features. Modifications at the nitrogen or aromatic positions can significantly alter their potency and selectivity. Studies suggest that:

  • Substituents on the imidazole ring enhance anticancer activity.
  • The presence of halogens or electron-donating groups increases antimicrobial efficacy.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of various imidazo[1,2-a]pyridine derivatives against MDA-MB-231 cells. The results indicated that modifications at the 3-position significantly improved cytotoxicity, with some compounds achieving IC50 values below 1 µM.
  • Case Study on Antimicrobial Activity : Another investigation focused on the antibacterial properties of this class of compounds against resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited potent activity with MIC values comparable to established antibiotics.

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

MethodYield (%)Key Reagents/ConditionsReference
GBB Reaction56–87tert-butyl isocyanide, 80°C, 4h
Benzamide Condensation81–873-chlorobenzoyl chloride, Et₃N

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding interactions (e.g., cyclohexyl group modifications ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
  • HPLC : Assesses purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for hydrochloride salts .

Advanced: How do structural modifications at the 2-methylphenyl position influence biological activity?

Answer:
The 2-methylphenyl group impacts steric hindrance and lipophilicity, affecting target binding:

  • Steric Effects : Bulky substituents (e.g., pyren-4-yl) reduce solubility but enhance selectivity for hydrophobic binding pockets (e.g., HIV-1 reverse transcriptase) .
  • Electron-Withdrawing Groups : Chlorine or fluorine at the phenyl ring improves metabolic stability and COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted analogs) .
  • Hydrogen Bonding : Addition of polar groups (e.g., acetate on cyclohexyl) enhances interactions with residues in the NNRTI binding pocket .

Q. Table 2: Substituent Effects on Biological Activity

SubstituentTargetKey FindingReference
2-MethylphenylCOX-2Moderate inhibition (IC₅₀ ~1–10 μM)
4-FluorophenylHIV-1 RTImproved H-bonding, reduced IC₅₀
Pyren-4-ylAntitumorEnhanced DNA intercalation

Advanced: How can discrepancies in reported biological activity data be resolved?

Answer:
Contradictions often arise from assay variability or structural heterogeneity:

  • Assay Standardization : Use consistent cell lines (e.g., MT-4 for HIV-1) and controls (e.g., nevirapine for NNRTI activity) .
  • Metabolic Stability Testing : Compare liver microsome half-lives (e.g., human vs. murine) to explain species-specific discrepancies .
  • Computational Validation : Molecular dynamics simulations (e.g., GROMACS) reconcile differences in binding affinity predictions .

Advanced: What in silico approaches predict target binding affinity?

Answer:
Computational strategies include:

  • Molecular Docking (AutoDock Vina) : Identifies key interactions (e.g., π-π stacking with Tyr181 in HIV-1 RT) .
  • Free Energy Perturbation (FEP) : Quantifies substituent effects on binding energy (ΔΔG) .
  • Pharmacophore Modeling : Matches electrostatic/hydrophobic features to therapeutic targets (e.g., COX-2 active site) .

Basic: What are the primary biological targets of this compound class?

Answer:
Imidazo[1,2-a]pyridin-3-amine derivatives target:

  • Viral Enzymes : HIV-1 reverse transcriptase (NNRTI binding pocket) .
  • Inflammatory Mediators : Cyclooxygenase-2 (COX-2) with >200-fold selectivity over COX-1 .
  • Oncogenic Pathways : DNA topoisomerase II and kinase inhibitors (e.g., Bcr-Abl) .

Advanced: How is crystallographic data utilized in structural optimization?

Answer:
X-ray structures guide rational design:

  • Salt Formation : Hydrochloride salts improve crystallinity for precise structural analysis .
  • Torsion Angle Adjustments : Modifications at the imidazo[1,2-a]pyridine N3 position optimize planarity for intercalation .

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